molecular formula C10H13BrClN B2989790 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride CAS No. 373385-06-9

8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride

Cat. No.: B2989790
CAS No.: 373385-06-9
M. Wt: 262.58
InChI Key: LXSHALBXYPGDKJ-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a brominated tetrahydrobenzoazepine derivative with a fused bicyclic structure. The benzo[c]azepine core consists of a seven-membered azepine ring fused to a benzene ring at the [c] position, distinguishing it from other positional isomers (e.g., benzo[b]azepine).

Properties

IUPAC Name

8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSHALBXYPGDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373385-06-9
Record name 8-bromo-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1H-benzo[c]azepine. This reaction can be carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactions, often using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also includes purification steps, such as recrystallization or column chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: Reduction reactions can be performed to remove the bromine atom, yielding the corresponding hydrocarbon.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Hydrocarbon derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate in various organic synthesis pathways.

Biology: This compound has been studied for its potential biological activities, including its role as a ligand for certain receptors. Its interactions with biological targets can lead to the development of new pharmaceuticals.

Medicine: Research is ongoing to explore the medicinal properties of this compound, particularly in the context of neurological disorders and pain management. Its ability to modulate receptor activity makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity make it valuable in various industrial applications.

Mechanism of Action

The mechanism by which 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom plays a crucial role in these interactions, influencing the binding affinity and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences between 8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride and analogous compounds:

Compound Name CAS No. Core Structure Substituents Key Structural Features Similarity Index
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine 223915-77-3 Benzo[c]azepine 8-Br Free base; no hydrochloride salt 0.98
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride 1159813-53-2 Isoquinoline 8-Br; hydrochloride Six-membered N-heterocycle fused to benzene 0.93
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride 1379350-71-6 Benzo[b]azepine 6-Br; hydrochloride Fused at [b] position
8-Bromo-1-chloro-4,5-dihydro-3H-3,5-methanobenzo[c]azepine 1451085-16-7 Methano-benzo[c]azepine 8-Br; 1-Cl; methano bridge Rigid bicyclic system with bridge

Key Observations :

  • Positional Isomerism : The benzo[c]azepine scaffold (target compound) differs from benzo[b]azepine (CAS 1379350-71-6) in the fusion position of the benzene and azepine rings, altering electronic distribution and steric effects .
  • Isoquinoline vs. Azepine: The isoquinoline derivative (CAS 1159813-53-2) replaces the seven-membered azepine ring with a six-membered N-heterocycle, reducing conformational flexibility .
Physicochemical Properties
Property Target Compound (Hydrochloride) 8-Bromo-benzo[c]azepine (Free Base) 6-Bromo-benzo[b]azepine HCl 8-Bromo-isoquinoline HCl
Molecular Formula C₁₀H₁₁BrClN (inferred) C₁₀H₁₂BrN C₁₀H₁₃BrClN C₉H₁₀BrClN
Molecular Weight ~272.57 (estimated) 226.12 262.57 252.55
Hydrogen Bond Donors 2 (NH⁺·Cl⁻) 1 (NH) 2 2
Topological Polar Surface Area ~12 Ų ~12 Ų ~12 Ų ~16 Ų (additional N-heterocycle)

Key Observations :

  • The hydrochloride salt form increases molecular weight and hydrogen-bonding capacity compared to the free base .
  • The benzo[b]azepine isomer (CAS 1379350-71-6) has a higher molecular weight due to its distinct substitution pattern .

Biological Activity

8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride (CAS No. 223915-77-3) is a heterocyclic compound with potential pharmacological applications. Its unique structure, characterized by a bromine atom at the 8th position of a fused azepine and benzene ring, suggests various biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula: C10H12BrN
  • Molecular Weight: 226.11 g/mol
  • Structure: The compound features a seven-membered azepine ring fused to a benzene ring with a bromine substituent.

1. Neuropharmacological Effects

Research has indicated that compounds similar to 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine may exhibit neuropharmacological properties. For instance, studies on related azepines suggest that they can act as selective serotonin receptor agonists, particularly at the 5-HT2C receptor site . This interaction is significant in modulating mood and anxiety-related behaviors.

2. Acetylcholinesterase Inhibition

Preliminary studies have explored the potential of piperazine derivatives in inhibiting human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Although specific data on 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine is scarce, its structural similarities to known AChE inhibitors suggest it may possess similar inhibitory effects .

3. Antioxidant Activity

Some studies have indicated that related compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity could provide protective effects against neurodegenerative diseases .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings related to the biological activity of this compound:

StudyFindings
Varadaraju et al., 2013Investigated piperazine derivatives for AChE inhibition; suggests potential for similar azepines .
ChemicalBookDescribes the compound's synthesis and potential applications in medicinal chemistry .
BenchChemHighlights the unique structural features that may influence biological interactions.

Q & A

Q. What are the key synthetic methodologies for preparing 8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride?

The synthesis of benzoazepine derivatives often involves bromination and cyclization steps. For example, nitration or bromination of precursor compounds (e.g., naphthofuran derivatives) followed by cyclization in methanolic ammonia can yield substituted diazepines . Specific to brominated analogs, bromination of intermediates like chloroacetamido compounds (e.g., N-(2-benzoyl-8-substitutednaphtho[2,1-b]furan-1-yl)-2-chloroacetamide) is critical for introducing the bromine substituent. Subsequent purification steps, such as column chromatography, are essential to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, as described for related benzoazepine impurities (e.g., benazepril hydrochloride) in USP guidelines . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. For example, the molecular formula (C10H13BrClN) and molecular weight (263.58 g/mol) should align with theoretical values .

Q. What safety precautions are necessary when handling this compound?

Based on safety data for structurally similar compounds (e.g., 7-chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine), researchers should:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store the compound in a dry, inert atmosphere at room temperature .
    Acute toxicity (oral, dermal, inhalation) is classified under GHS Category 4, necessitating strict adherence to hazard statements (H302, H312, H332) .

Advanced Research Questions

Q. How does the bromine substituent influence the pharmacological activity of benzoazepine derivatives?

The bromine atom at the 8-position enhances steric and electronic interactions with target receptors. For example, SCH 23390 hydrochloride (a dopamine D1 antagonist) shares structural similarities, where substituents like chlorine or bromine improve receptor binding affinity and selectivity . Computational studies (e.g., molecular docking) are recommended to compare binding modes of brominated vs. non-brominated analogs .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Contradictions in stability profiles (e.g., hydrolysis in acidic vs. neutral media) can be addressed by:

  • Conducting accelerated stability studies using USP-recommended buffers (pH 1.2–7.4) .
  • Monitoring degradation products via LC-MS to identify pH-sensitive functional groups (e.g., the azepine ring or bromine bond) .
  • Comparing results with structurally related compounds, such as lorcaserin hydrochloride, which shows stability challenges in amorphous forms .

Q. What strategies optimize the compound’s bioavailability in preclinical models?

Derivatization (e.g., sulfonation or acetylation) can enhance solubility. For instance, the sulfonate derivative of 8-bromo-3-methyl-5-phenyl-benzo[d]azepine demonstrates improved pharmacokinetic properties . Additionally, nanoformulation (e.g., liposomal encapsulation) may mitigate poor aqueous solubility, a common issue with halogenated heterocycles .

Q. How do impurities in synthesis batches affect experimental reproducibility?

Impurities such as desmethyl analogs or halogenated byproducts (e.g., 8,9-dichloro derivatives) can skew pharmacological data . Implement USP-grade quality control:

  • Use reference standards (e.g., benzyletilefrone hydrochloride) to calibrate HPLC systems .
  • Perform spike-in experiments to quantify impurity thresholds impacting biological activity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC10H13BrClN
Molecular Weight263.58 g/mol
Purity (HPLC)≥95%
Storage ConditionsDry, inert atmosphere, room temperature

Q. Table 2. Common Analytical Techniques

TechniqueApplicationReference
¹H/¹³C NMRStructural confirmation
LC-MSPurity and degradation analysis
X-ray crystallographyCrystal structure determination

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